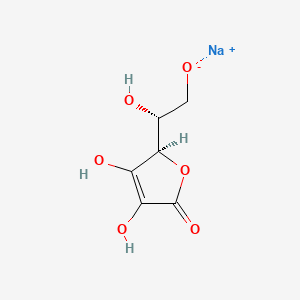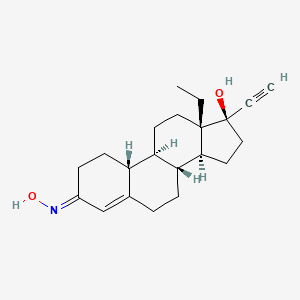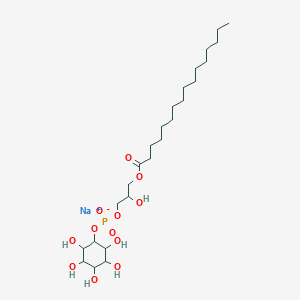
N-(3,5-Dinitrobenzoyl)-DL-leucine
Vue d'ensemble
Description
N-(3,5-Dinitrobenzoyl)-DL-leucine is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a derivative of leucine, which is an essential amino acid that plays a critical role in protein synthesis and muscle growth. N-(3,5-Dinitrobenzoyl)-DL-leucine has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Proteomics and Protein Analysis
Leucine and its derivatives play a crucial role in proteomics, particularly in the mass spectrometric analysis of proteins and peptides. The use of leucine-enkephalin as a standard in mass spectrometry is well documented, illustrating the importance of leucine derivatives in validating and calibrating mass spectrometric equipment. Leucine-enkephalin's detailed study offers a basis for understanding the fragmentation mechanisms of peptides, contributing to the accuracy of protein identification and quantification processes (Sztáray et al., 2011).
Drug Development and Pharmaceutical Research
The development of kinase inhibitors showcases the application of leucine derivatives in pharmaceutical research. Dual leucine zipper kinase (DLK) modulators, for instance, have been the subject of several patents, indicating a vested interest in manipulating these pathways for therapeutic purposes, especially in neurodegenerative diseases and diabetes mellitus (Oetjen & Lemcke, 2016). This research signifies the potential of N-(3,5-Dinitrobenzoyl)-DL-leucine in developing novel treatments.
Analytical Chemistry Applications
In analytical chemistry, protecting groups like those related to the nitrobenzoyl moiety are crucial for synthesizing complex molecules. A review of photosensitive protecting groups reveals the versatility and promise of such compounds in synthetic chemistry, highlighting their utility in creating more efficient synthesis pathways (Amit, Zehavi, & Patchornik, 1974). This research domain may benefit from the specific properties of N-(3,5-Dinitrobenzoyl)-DL-leucine, such as its potential role in protecting or activating functional groups during chemical reactions.
Mécanisme D'action
Target of Action
N-(3,5-Dinitrobenzoyl)-DL-leucine is primarily used as a chiral selector in chromatographic applications . The compound’s primary targets are the enantiomers of various organic substances, particularly alcohols and amines . These targets play a crucial role in the separation and identification of chiral compounds.
Mode of Action
The compound interacts with its targets through a process known as derivatization . In this process, the substance to be analyzed is reacted with N-(3,5-Dinitrobenzoyl)-DL-leucine, forming a derivative that can be easily separated and identified . This interaction results in the formation of easily crystallized derivatives with sharp melting points, facilitating the separation and identification of the enantiomers .
Biochemical Pathways
The biochemical pathways affected by N-(3,5-Dinitrobenzoyl)-DL-leucine primarily involve the formation of derivatives with the target compounds . The downstream effects of these pathways include the separation and identification of the enantiomers of the target compounds .
Pharmacokinetics
The compound’s effectiveness as a chiral selector in chromatographic applications suggests that it has suitable properties for interacting with a wide range of organic substances .
Result of Action
The molecular and cellular effects of N-(3,5-Dinitrobenzoyl)-DL-leucine’s action primarily involve the formation of derivatives with the target compounds . These derivatives can be easily separated and identified, facilitating the analysis of chiral compounds .
Action Environment
The action of N-(3,5-Dinitrobenzoyl)-DL-leucine can be influenced by various environmental factors. For instance, the reaction is typically carried out in pyridine to bind the hydrogen chloride released . Additionally, the compound’s effectiveness as a chiral selector can be affected by the properties of the target compounds and the specific conditions of the chromatographic application .
Propriétés
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7/c1-7(2)3-11(13(18)19)14-12(17)8-4-9(15(20)21)6-10(5-8)16(22)23/h4-7,11H,3H2,1-2H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOBIOPCRMWGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dinitrobenzoyl)-DL-leucine | |
CAS RN |
7495-01-4, 74928-54-4 | |
| Record name | NSC401042 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,5-Dinitrobenzoyl)-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)





